

Statistical analysis and interpretation of 3-(2,6-Dimethylphenoxy)azetidine experimental data

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenoxy)azetidine

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Comparative Analysis of VMAT2 Inhibitors: A Focus on Azetidine Derivatives and Tetrabenazine

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[1][2] This process is essential for normal neurotransmission, and dysregulation of VMAT2 is implicated in several neurological and psychiatric disorders.[3] As such, VMAT2 has emerged as a key therapeutic target.[4] Azetidine-containing compounds represent a class of molecules with diverse pharmacological activities. While specific experimental data for **3-(2,6-Dimethylphenoxy)azetidine** is not publicly available, this guide provides a comparative analysis of a potent azetidine-based VMAT2 inhibitor, cis-2,4-Bis(4-methoxyphenethyl)azetidine, against the well-established clinical VMAT2 inhibitor, Tetrabenazine. This comparison aims to offer researchers, scientists, and drug development professionals a detailed look at their respective in vitro activities and the experimental context of these findings.

Quantitative Data Comparison

The following table summarizes the in vitro binding affinities of cis-2,4-Bis(4-methoxyphenethyl)azetidine and Tetrabenazine for the vesicular monoamine transporter 2 (VMAT2).



Compound	Target	Assay Type	Ligand	Ki (nM)	Kd (nM)
cis-2,4-Bis(4- methoxyphen ethyl)azetidin e (22b)	VMAT2	[3H]Dopamin e Uptake Inhibition	N/A	24	-
Tetrabenazin e	VMAT2	Radioligand Binding	[3H]Dihydrote trabenazine	~100[5][6]	-
Tetrabenazin e	VMAT2	Radioligand Binding	[3H]Dihydrote trabenazine	-	1.34[7]

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity. Lower values indicate higher affinity.

cis-2,4-Bis(4-methoxyphenethyl)azetidine (analog 22b) was identified as a potent inhibitor of [3H]dopamine uptake, with a Ki value of 24 nM, suggesting strong interaction with VMAT2.[8] In fact, it was found to be approximately two-fold more potent than the natural product lobelane (Ki=45 nM) in the same assay.[8] Tetrabenazine is a well-characterized, reversible VMAT2 inhibitor with reported Ki and Kd values in the low nanomolar to sub-nanomolar range, confirming its high affinity for the transporter.[5][6][7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.

VMAT2 Radioligand Binding Assay ([3H]Dihydrotetrabenazine)

This assay is commonly used to determine the binding affinity of a test compound for VMAT2.

Objective: To quantify the displacement of a radiolabeled ligand ([3H]dihydrotetrabenazine) from VMAT2 by a non-labeled test compound, thereby determining the test compound's binding affinity (Ki).

Materials:



- Synaptic vesicles isolated from bovine or rat corpus striatum, or human platelet homogenates.[9][10]
- [3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.[11]
- Test compounds (e.g., Tetrabenazine, azetidine analogs).
- Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4).[12]
- Non-specific binding determinator (e.g., 10 μM unlabeled Tetrabenazine or Ro4-1284).[10]
 [12]
- · Glass fiber filters.
- · Scintillation counter.

Procedure:

- Isolated synaptic vesicles or membrane homogenates are prepared and suspended in the binding buffer.
- A constant concentration of [3H]DTBZ (typically around the Kd value, e.g., 2-5 nM) is added to the vesicle suspension.[11][12]
- Serial dilutions of the test compound are added to compete with the radioligand for binding to VMAT2.
- A parallel set of tubes containing a high concentration of an unlabeled VMAT2 ligand is used to determine non-specific binding.
- The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[12]
- Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.



- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

[3H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of dopamine into synaptic vesicles.

Objective: To determine the potency (Ki) of a test compound in inhibiting the VMAT2-mediated uptake of [3H]dopamine into isolated synaptic vesicles.

Materials:

- Isolated synaptic vesicles.
- [3H]Dopamine.
- Test compounds.
- · Uptake buffer containing ATP.
- Non-specific uptake determinator (e.g., 10 μM Ro4-1284).[8]
- Filtration apparatus and filters.
- · Scintillation counter.

Procedure:

- Synaptic vesicles are pre-incubated with varying concentrations of the test compound.
- The uptake reaction is initiated by the addition of [3H]dopamine.
- The reaction is allowed to proceed for a short period at a controlled temperature.

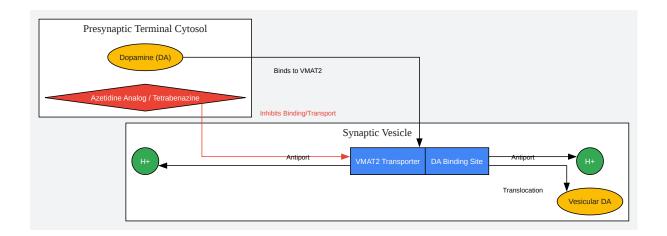


- The reaction is terminated by rapid filtration, and the filters are washed to remove external radioactivity.
- The amount of [3H]dopamine taken up into the vesicles and retained on the filters is measured by scintillation counting.
- Non-specific uptake is determined in the presence of a known potent VMAT2 inhibitor.
- The inhibition curve is plotted, and the IC50 value is determined. The Ki value is then calculated.

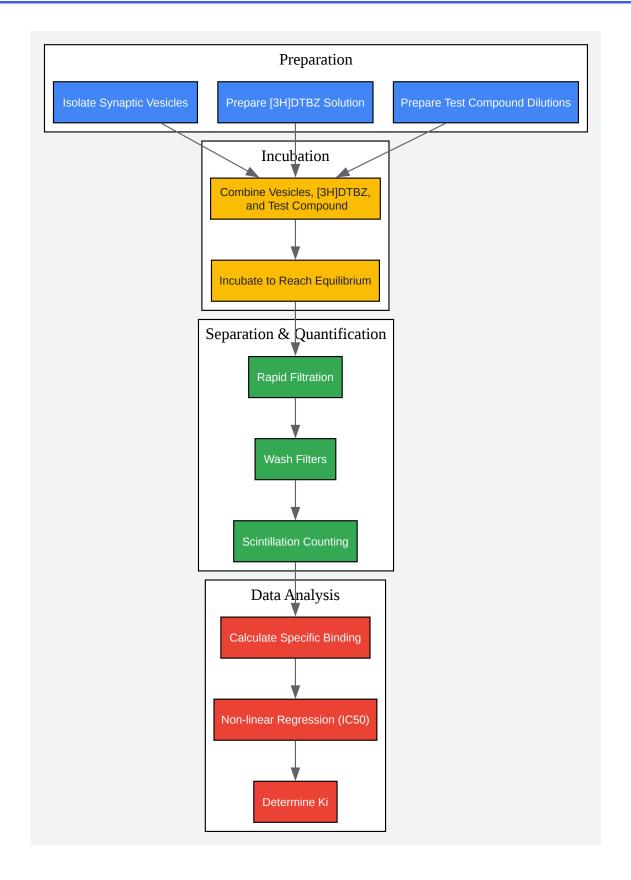
Visualizations VMAT2-Mediated Dopamine Transport and Inhibition

The following diagram illustrates the mechanism of dopamine transport into a synaptic vesicle by VMAT2 and the site of action for inhibitors like the azetidine analogs and tetrabenazine.









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